Antifungal agent 66
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Overview
Description
Antifungal Agent 66 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound is particularly effective against fungi that have developed resistance to other antifungal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 66 typically involves a multi-step process The initial step often includes the formation of a core structure through a series of condensation reactionsCommon reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Techniques such as thin film hydration are employed to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 66 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents like chlorine or bromine to introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions include derivatives of this compound with enhanced antifungal properties. These derivatives are often more potent and have a broader spectrum of activity against various fungal pathogens .
Scientific Research Applications
Antifungal Agent 66 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cell membranes.
Medicine: Utilized in the development of new treatments for fungal infections, particularly those caused by drug-resistant strains.
Industry: Applied in the agricultural sector to protect crops from fungal infections, thereby improving yield and quality
Mechanism of Action
The mechanism of action of Antifungal Agent 66 involves the disruption of fungal cell membrane integrity. This is achieved through the binding of the compound to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of pores in the membrane, causing leakage of cellular contents and ultimately cell death. The compound also inhibits the synthesis of ergosterol, further compromising the integrity of the fungal cell membrane .
Comparison with Similar Compounds
Azoles: Inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Allylamines: Inhibit squalene epoxidase, another enzyme involved in ergosterol biosynthesis
Uniqueness: Antifungal Agent 66 is unique in its dual mechanism of action, targeting both ergosterol binding and synthesis. This dual action makes it particularly effective against fungi that have developed resistance to other antifungal agents. Additionally, its broad spectrum of activity and high potency set it apart from other antifungal compounds .
Properties
Molecular Formula |
C19H25ClO6 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-chloroacetate |
InChI |
InChI=1S/C19H25ClO6/c1-10(6-5-7-24-13(4)21)16-11(2)8-14-17(12(3)19(23)25-14)18(16)26-15(22)9-20/h10,14,17-18H,3,5-9H2,1-2,4H3/t10-,14+,17+,18+/m0/s1 |
InChI Key |
RYKKXQWEYIZDNQ-VBJMPTANSA-N |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)CCl)[C@@H](C)CCCOC(=O)C |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)CCl)C(C)CCCOC(=O)C |
Origin of Product |
United States |
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